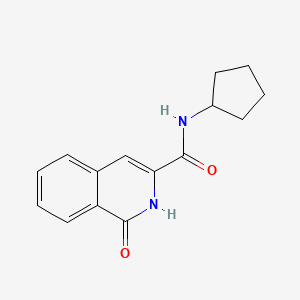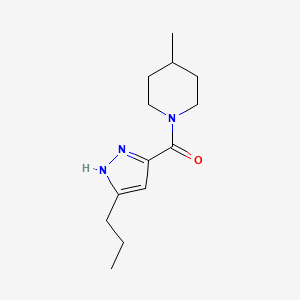
N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide, also known as CPI-1189, is a synthetic compound that belongs to the class of isoquinoline carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including neurological disorders, inflammation, and cancer. CPI-1189 has been synthesized using various methods and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood. However, it has been shown to modulate various molecular targets, including the dopamine D2 receptor, sigma-1 receptor, and histone deacetylases. N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to increase dopamine release and enhance dopamine D2 receptor signaling, which may contribute to its neuroprotective effects. N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to bind to the sigma-1 receptor, which has been implicated in various neurological disorders. Additionally, N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to inhibit histone deacetylases, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have various biochemical and physiological effects. In animal models, N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to improve cognitive function, reduce inflammation, and inhibit tumor growth. N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to modulate neurotransmitter release and signaling, which may contribute to its neuroprotective effects. Additionally, N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have antioxidant and antiapoptotic effects, which may contribute to its neuroprotective and anticancer activities.
実験室実験の利点と制限
N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. Additionally, N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have low toxicity and is well tolerated in animal models. However, one limitation of N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide is that its mechanism of action is not fully understood, which may hinder its clinical development.
将来の方向性
There are several future directions for N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide research. One direction is to further investigate its neuroprotective effects and potential therapeutic applications in neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-inflammatory effects and potential applications in inflammatory diseases. Additionally, further research is needed to understand the molecular mechanisms underlying its anticancer activity and to develop N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide-based anticancer therapies.
合成法
N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide has been synthesized using different methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura cross-coupling reaction. In the Buchwald-Hartwig coupling reaction, the starting material 3-bromo-2-cyclopentyl-1-isoquinolinecarboxylic acid is coupled with cyclopentylamine in the presence of a palladium catalyst to obtain N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide. In the Suzuki-Miyaura cross-coupling reaction, 3-bromo-2-cyclopentyl-1-isoquinolinecarboxylic acid is coupled with cyclopentylboronic acid in the presence of a palladium catalyst to obtain N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide.
科学的研究の応用
N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide has shown potential therapeutic applications in various diseases, including neurological disorders, inflammation, and cancer. In preclinical studies, N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide has demonstrated neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide has shown anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
特性
IUPAC Name |
N-cyclopentyl-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14-12-8-4-1-5-10(12)9-13(17-14)15(19)16-11-6-2-3-7-11/h1,4-5,8-9,11H,2-3,6-7H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCYZBYNMVTJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1,6,7,8-tetrahydroquinoline-2,5-dione](/img/structure/B7496447.png)
![N-benzyl-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496452.png)


![Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)
![N-[(3-methoxyphenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7496482.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7496497.png)


![2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496516.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[4-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7496522.png)
![4-ethoxy-N-[2-[(2-imidazol-1-ylpyridin-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7496554.png)
![1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7496558.png)